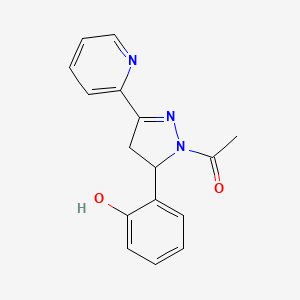
1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, also known as HPPH, is a small molecule that has been widely studied for its potential applications in scientific research. HPPH is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
作用機序
The mechanism of action of 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including AKT and mTOR. In addition, this compound has been shown to activate the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for use in the development of new cancer therapies. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone in laboratory experiments is its versatility. This compound has been used as a scaffold for the development of new drugs targeting a variety of biological pathways, making it a valuable tool for drug discovery. In addition, this compound has been shown to have a range of biochemical and physiological effects, making it a useful compound for studying a variety of biological processes.
One of the limitations of using this compound in laboratory experiments is its potential toxicity. While this compound has been shown to have anticancer and neuroprotective properties, it can also be toxic to normal cells at high concentrations. In addition, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects on different biological systems.
将来の方向性
There are a number of future directions for research on 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. One area of interest is the development of new drugs based on the this compound scaffold. Researchers are exploring the use of this compound derivatives for the treatment of a variety of diseases, including cancer and neurodegenerative diseases.
Another area of interest is the study of the mechanism of action of this compound. Researchers are working to better understand how this compound modulates various signaling pathways within cells, with the goal of identifying new targets for drug development.
Finally, researchers are exploring the potential of this compound as a diagnostic tool. This compound has been shown to bind to certain proteins that are overexpressed in cancer cells, making it a potential candidate for use in cancer diagnosis and imaging.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule that has been widely studied for its potential applications in scientific research. This compound has a range of biochemical and physiological effects, making it a valuable tool for studying a variety of biological processes. While there are limitations to its use in laboratory experiments, this compound remains a promising candidate for the development of new drugs and diagnostic tools.
合成法
The synthesis of 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of 2-acetylpyridine with 2-hydroxyacetophenone in the presence of hydrazine hydrate. This reaction produces the pyrazole ring system that is characteristic of this compound. The resulting compound can then be purified and characterized using a variety of techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been studied for its potential applications in a wide range of scientific research areas, including cancer biology, neuroscience, and drug discovery. In cancer biology, this compound has been shown to have anticancer properties, making it a potential candidate for use in the development of new cancer therapies. In neuroscience, this compound has been shown to have neuroprotective effects, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been used as a scaffold for the development of new drugs targeting a variety of biological pathways.
特性
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-pyridin-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11(20)19-15(12-6-2-3-8-16(12)21)10-14(18-19)13-7-4-5-9-17-13/h2-9,15,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFFJZSTFYBBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=N2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

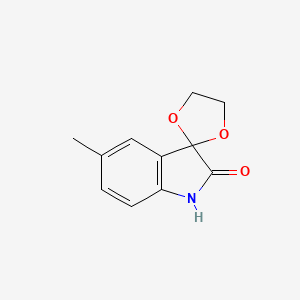
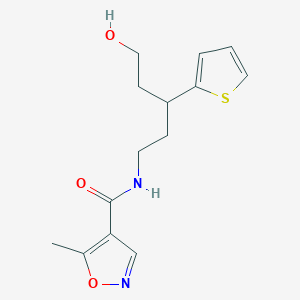
![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2971264.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2971265.png)
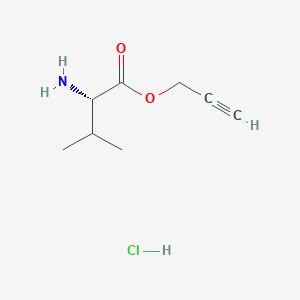
![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2971267.png)

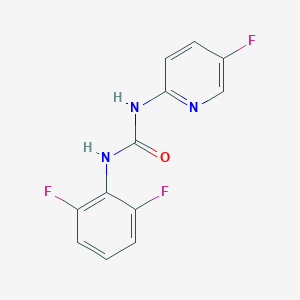
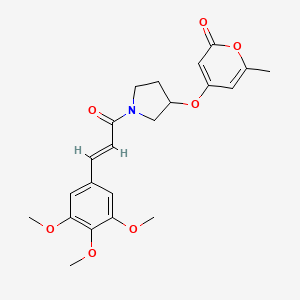
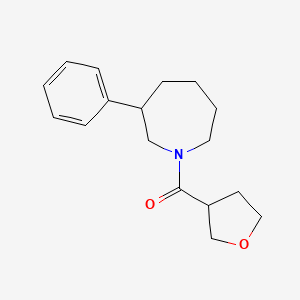
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2971276.png)
![N-(4-(((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)amino)phenyl)acetamide](/img/structure/B2971278.png)
![4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2971279.png)